1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine
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Overview
Description
1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine is a chemical compound characterized by the presence of a naphthalene ring attached to a pyrrolidine ring through an ethenyl group
Preparation Methods
The synthesis of 1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-2-boronic acid reacts with 1-bromoethenylpyrrolidine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to form 1-[1-(Naphthalen-2-yl)ethyl]pyrrolidine.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the naphthalene ring, using reagents such as bromine or nitric acid. This leads to the formation of brominated or nitrated derivatives.
Scientific Research Applications
1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity by inhibiting cell growth.
Comparison with Similar Compounds
1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine can be compared with other similar compounds, such as:
1-[1-(Naphthalen-2-yl)ethyl]pyrrolidine: This compound differs by the presence of an ethyl group instead of an ethenyl group, leading to different chemical reactivity and biological activity.
1-[1-(Naphthalen-2-yl)methyl]pyrrolidine:
Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid and naphthalene-2-boronic acid share the naphthalene core but differ in their functional groups, leading to varied chemical and biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential for diverse applications in scientific research.
Properties
CAS No. |
156004-71-6 |
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Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(1-naphthalen-2-ylethenyl)pyrrolidine |
InChI |
InChI=1S/C16H17N/c1-13(17-10-4-5-11-17)15-9-8-14-6-2-3-7-16(14)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |
InChI Key |
DFPVZMDOLNQPSM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC2=CC=CC=C2C=C1)N3CCCC3 |
Origin of Product |
United States |
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